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Compound of Interest

Compound Name: RO5166017

Cat. No.: B051757

For researchers in neuroscience, pharmacology, and drug development, the study of Trace
Amine-Associated Receptor 1 (TAARL) offers a promising avenue for understanding
neuropsychiatric disorders. While amphetamine has historically been used as a tool to
investigate TAARL, its utility is significantly hampered by its broad activity at other targets. This
guide presents a comprehensive comparison of RO5166017 and amphetamine, providing
experimental data that underscores the superiority of RO5166017 as a selective agonist for
TAARL1 activation studies.

RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1
(TAAR1), a G-protein coupled receptor implicated in modulating monoaminergic systems.[1]
Unlike amphetamine, which exhibits significant pharmacological activity at various other
targets, RO5166017 allows for the specific investigation of TAAR1-mediated effects.[1] This
selectivity is crucial for accurately dissecting the physiological roles of TAAR1 and for the
development of novel therapeutics targeting this receptor.

Comparative Analysis of RO5166017 and
Amphetamine

The primary advantage of RO5166017 over amphetamine lies in its selectivity. Amphetamine's
actions are complex, involving interactions with the dopamine transporter (DAT),
norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2), in addition
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to TAARL.[2][3] This promiscuity makes it challenging to attribute any observed effect solely to
TAARL1 activation. In contrast, RO5166017 demonstrates high selectivity for TAAR1, with
negligible activity at a wide array of other receptors and transporters.[1][4]

Quantitative Comparison of TAAR1 Activation

The following table summarizes the available quantitative data for RO5166017 and
amphetamine at TAAR1 across different species. It is important to note that direct head-to-head
comparisons in the same study are limited, and potency can vary depending on the
experimental system.

. Potency )
Compound Species Efficacy (Emax) Reference
(ECs0lKi)
ECso: 55 nM / Ki:
R0O5166017 Human 95% [1][4]
31 nM
Monkey ECso: 97 nM / K
81% [1][4]
(Cynomolgus) 24 nM
ECso: 14 nM / Ki:
Rat 90% [1][4]
2.7nM
ECso0: 3.3-8.0
Mouse 65-72% [1][4]
nM / Ki: 1.9 nM
Amphetamine Human-Rat )
) ) ECso: 4.44 uM Full Agonist [5]
(S-(+)-isomer) Chimera
Rat ECso: 0.89 uM Partial Agonist [5]
Mouse ECso: 0.92 uM Full Agonist [5]

TAAR1 Signaling Pathways

Activation of TAARL1 by an agonist like RO5166017 primarily initiates a signaling cascade
through the Gas protein subunit. This leads to the activation of adenylyl cyclase, which in turn
catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The resulting increase in intracellular
cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream
targets, including transcription factors like the cCAMP response element-binding protein (CREB).
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[7] Additionally, studies have indicated that TAAR1 activation can also influence other signaling
pathways, such as the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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